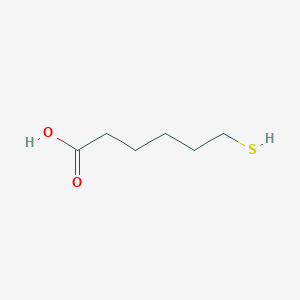

6-Mercaptohexanoic acid

描述

6-Mercaptohexanoic acid is an organic compound with the molecular formula C6H12O2S. It is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) on a six-carbon chain. This compound is known for its ability to form self-assembled monolayers on various substrates, making it valuable in surface chemistry and nanotechnology.

准备方法

Synthetic Routes and Reaction Conditions: 6-Mercaptohexanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, and then treating the intermediate product with a strong acid like hydrochloric acid to complete the hydrolysis.

Industrial Production Methods: In industrial settings, this compound is often produced through the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to yield the corresponding alcohol.

Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol.

Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers.

科学研究应用

Chemical Properties and Mechanism of Action

MHA features both a thiol (-SH) group and a carboxylic acid (-COOH) group, allowing it to form self-assembled monolayers (SAMs) on surfaces such as gold nanoparticles (AuNPs) and indium phosphide quantum dots (InPQDs). The formation of SAMs enhances the stability and functionality of these materials, making MHA crucial in surface modification processes.

Surface Modification

MHA is primarily used to modify the surface properties of nanoparticles. Its ability to form SAMs enhances the stability and functionality of materials used in various applications.

| Application Area | Description |

|---|---|

| Nanoparticle Stabilization | MHA stabilizes gold nanoparticles, enhancing their use in drug delivery systems and biosensors. |

| Surface Chemistry | It modifies surfaces for improved adhesion and chemical reactivity in industrial applications. |

Biosensors Development

MHA is employed in biosensor technology to immobilize biomolecules on sensor surfaces, enhancing the sensitivity and specificity of detection methods.

| Biosensor Type | Functionality |

|---|---|

| Electrochemical Sensors | MHA-modified electrodes improve the detection limits for various analytes. |

| Optical Sensors | SAMs formed by MHA enhance signal transduction in optical biosensors. |

Drug Delivery Systems

Research has indicated that MHA can be utilized in drug delivery systems to target specific cells or tissues effectively.

- Targeting Mechanism : The carboxylic acid group allows for further chemical modifications that can enhance targeting capabilities.

- Case Study : A study demonstrated that MHA-modified nanoparticles could deliver therapeutic agents selectively to cancer cells, improving treatment efficacy.

Material Science

MHA's properties are valuable in creating advanced materials with specific functionalities.

Case Studies

- Synthesis of InP Quantum Dots :

- Biosensor Development :

-

Drug Delivery Mechanisms :

- Investigations into MHA's role in drug delivery systems showed its potential in targeting tumor cells effectively while minimizing side effects on healthy tissues.

作用机制

The primary mechanism by which 6-Mercaptohexanoic acid exerts its effects is through the formation of self-assembled monolayers on surfaces. The thiol group binds strongly to metal surfaces, such as gold, while the carboxylic acid group can interact with other molecules or ions. This dual functionality allows for the creation of highly organized and functionalized surfaces, which can be tailored for specific applications.

相似化合物的比较

- 3-Mercaptopropionic acid

- 8-Mercaptooctanoic acid

- 11-Mercaptoundecanoic acid

- 16-Mercaptohexadecanoic acid

Comparison: 6-Mercaptohexanoic acid is unique due to its six-carbon chain, which provides a balance between flexibility and stability in self-assembled monolayers. Compared to shorter-chain thiols like 3-Mercaptopropionic acid, it offers better coverage and stability on surfaces. Longer-chain thiols, such as 16-Mercaptohexadecanoic acid, provide more extensive coverage but may be less flexible. This balance makes this compound particularly useful in applications requiring both stability and flexibility.

生物活性

6-Mercaptohexanoic acid (MHA), an organosulfur compound with the formula C₆H₁₂O₂S, is notable for its dual functional groups: a thiol group (-SH) and a carboxylic acid group (-COOH). This unique structure allows MHA to engage in various biological and chemical interactions, making it a compound of interest in both materials science and biomedical applications.

MHA is characterized by its molecular weight of 148.22 g/mol and a boiling point around 273.05 °C. The compound can be synthesized through various methods, including thiol-alkylation reactions and the reduction of corresponding disulfides. The choice of synthesis method often depends on the desired purity and scale of production.

Applications in Nanotechnology

Nanoparticle Stabilization : MHA is primarily recognized for its role in stabilizing gold nanoparticles (AuNPs). Its thiol group binds strongly to gold surfaces, preventing aggregation and ensuring uniform particle size distribution. This property is crucial for applications in drug delivery, imaging, and biosensing.

- Self-Assembled Monolayers (SAMs) : MHA readily forms SAMs on gold surfaces, which can modify surface properties such as wettability and biocompatibility. These SAMs are utilized in various research applications, including sensor development and surface functionalization.

Biological Activity

Recent studies have explored the biological activity of MHA, particularly in relation to its interactions with cells and biomolecules.

Cytotoxicity Studies

Research has indicated that MHA-functionalized nanoparticles exhibit low cytotoxicity across various human cell lines. For instance, a study on zinc-copper-indium sulfide quantum dots modified with MHA showed non-toxic behavior at a wide range of concentrations, highlighting its potential for safe biomedical applications .

Antimicrobial Properties

MHA has demonstrated significant antimicrobial activity when used to stabilize gold nanoclusters (AuNCs). These AuNCs showed bactericidal effects against both Gram-negative Pseudomonas aeruginosa and Gram-positive Staphylococcus aureus. The effectiveness was found to be concentration-dependent, with notable reductions in viable bacterial counts at higher concentrations of AuNC-MHA .

- Table 1: Antimicrobial Efficacy of AuNC-MHA

| Concentration (µg/mL) | % Reduction in S. aureus | % Reduction in P. aeruginosa |

|---|---|---|

| 25 | ~30% | ~45% |

| 50 | 6% | 15% |

| 100 | 86% | 100% |

The bactericidal mechanism of AuNCs stabilized by MHA involves their ability to penetrate bacterial cells without compromising membrane integrity. Upon entering the cytoplasm, these nanoparticles induce structural damage and disrupt cellular functions. Advanced imaging techniques such as cryo-soft X-ray nano-tomography have provided insights into the interactions between AuNC-MHA and bacterial cells .

Case Studies

- Gold Nanoparticles Functionalization : A study utilizing high-resolution transmission electron microscopy (HRTEM) analyzed gold nanoparticles functionalized with MHA, revealing spherical particles with an average diameter of 1.6 ± 0.3 nm. This study confirmed that MHA effectively prevents agglomeration while maintaining the crystalline nature of the nanoparticles .

- Cellular Uptake Studies : Research demonstrated that modifying quantum dots with MHA resulted in enhanced cellular uptake compared to other ligands like 3-mercaptopropionic acid (MPA). This improvement is attributed to MHA's longer aliphatic chain, which contributes to better colloidal stability and preservation of optical properties during ligand exchange .

属性

IUPAC Name |

6-sulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQZZPAVNBESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317045 | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17689-17-7 | |

| Record name | 17689-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Mercaptohexanoic acid interact with gold surfaces?

A1: this compound forms strong sulfur-gold bonds with gold surfaces, creating self-assembled monolayers (SAMs). [, ] These SAMs provide a platform for further functionalization and modification. [, , , ]

Q2: Can the surface properties of these gold-MHA complexes be tuned?

A2: Yes, the terminal carboxylic acid group of MHA allows for further chemical modification, enabling researchers to control the hydrophilicity/hydrophobicity and charge of the surface. [, , , , , , , ]

Q3: How does the chain length of the thiol molecule affect SAM formation on gold?

A3: Studies comparing MHA with other mercaptoalkanoic acids like 3-mercaptopropionic acid (MPA) and 11-mercaptoundecanoic acid (MUA) show that chain length influences the packing density and order of the SAM, impacting its properties. [, , , ]

Q4: Can MHA be used to functionalize other materials besides gold?

A4: Yes, MHA has been successfully used to functionalize other materials like silver nanoparticles and hydroxyapatite, demonstrating its versatility in surface modification. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of MHA is C6H12O2S, and its molecular weight is 148.23 g/mol.

Q6: Are there any spectroscopic techniques used to characterize MHA-modified surfaces?

A6: Yes, techniques like X-ray photoelectron spectroscopy (XPS), surface-enhanced Raman spectroscopy (SERS), atomic force microscopy (AFM), and quartz crystal microbalance with dissipation monitoring (QCM-D) are frequently employed to characterize MHA-modified surfaces. [, , , , ]

Q7: Does the presence of MHA on gold nanoparticles affect their catalytic activity?

A7: Research suggests that the presence of MHA can influence the catalytic activity of gold nanoparticles, sometimes acting as a stabilizer and other times as a deactivator, depending on the reaction and conditions. []

Q8: What kind of reactions can be catalyzed by gold nanoparticles modified with MHA?

A8: Studies report the use of MHA-modified gold nanoparticles in catalyzing reactions like styrene epoxidation and benzyl alcohol oxidation. []

Q9: Have computational methods been used to study MHA and its interactions?

A9: Yes, density functional theory (DFT) calculations have been employed to investigate the stability of MHA-metal complexes and understand the interaction mechanisms at the molecular level. [, ]

Q10: How do modifications to the MHA structure impact its properties?

A10: Altering the chain length, introducing different functional groups, or replacing the thiol group can significantly impact MHA's binding affinity, self-assembly behavior, and overall performance in various applications. [, , ]

Q11: Are there strategies to improve the stability and solubility of MHA?

A12: While MHA generally exhibits good stability and solubility, specific formulation strategies, like controlling pH and using appropriate solvents, can be employed to optimize its performance in particular applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。